REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:24]=[CH:23][C:7]([O:8][CH2:9][CH:10]([OH:22])[CH2:11][O:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O.C>[Pd].O1CCOCC1>[NH2:19][C:16]1[CH:15]=[CH:14][C:13]([O:12][CH2:11][CH:10]([OH:22])[CH2:9][O:8][C:7]2[CH:23]=[CH:24][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:18][CH:17]=1
|
Name
|
-viscous liquid
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were placed in a reaction vessel
|
Type
|
CUSTOM
|
Details
|
And the reaction mixtures
|
Type
|
CUSTOM
|
Details
|
14.4 L of hydrogen was absorbed
|
Type
|
CUSTOM
|
Details
|
the absorption of hydrogen
|
Type
|
CUSTOM
|
Details
|
Then the reacted solution was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
for removing the catalyst
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(OCC(COC2=CC=C(C=C2)N)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |